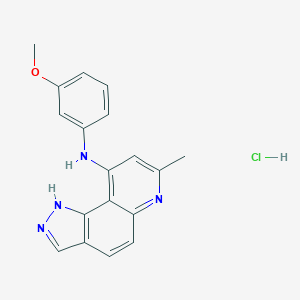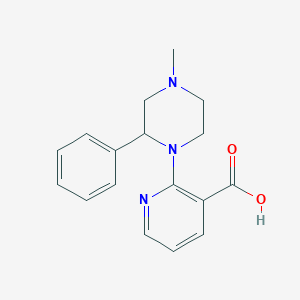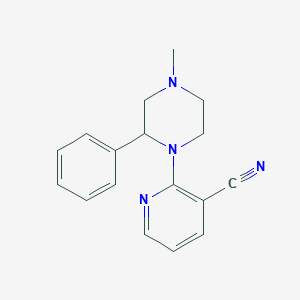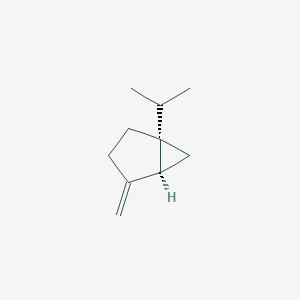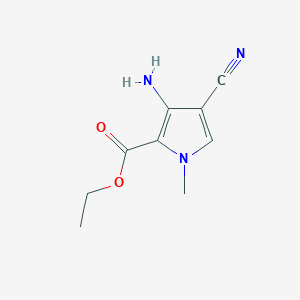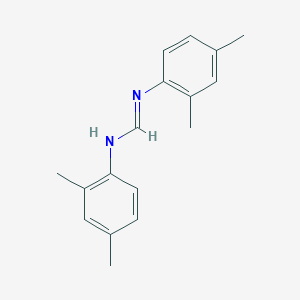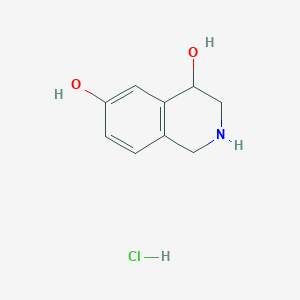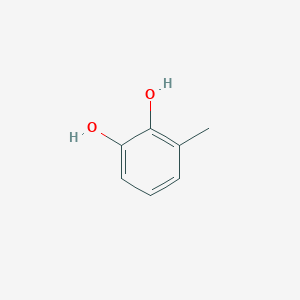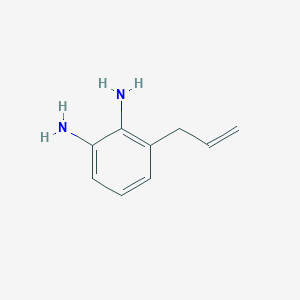
2-Allyl-6-aminophenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-6-aminophenylamine is a chemical compound with the CAS Number: 154490-93-4 and a molecular weight of 148.21 . It has a linear formula of C9H12N2 .
Synthesis Analysis
The synthesis of allylic amines, such as 2-Allyl-6-aminophenylamine, can be achieved through a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis
The molecular structure of 2-Allyl-6-aminophenylamine is represented by the linear formula C9H12N2 . For a more detailed structural analysis, techniques such as mass spectrometry-based proteomics can be used .Chemical Reactions Analysis
The Tsuji-Trost Reaction, a palladium-catalyzed allylation of nucleophiles, is one of the chemical reactions involving 2-Allyl-6-aminophenylamine . This reaction consists of a nitrogen, carbon, or oxygen-based nucleophile reacting with an allylic substrate bearing a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allyl-6-aminophenylamine include a molecular weight of 148.21 and a linear formula of C9H12N2 . For a more comprehensive analysis of its properties, various analytical techniques suitable for characterizing pharmaceutical compounds can be used .Applications De Recherche Scientifique
1. Synthesis and Application in Bioactive Compounds
2-Allyl-6-aminophenylamine and its derivatives are utilized in the synthesis of bioactive compounds. For example, derivatives have been synthesized and tested for biological activity using the brine shrimp lethality test, indicating potential bioactivity worth further exploration (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014). Additionally, cytotoxicity studies have been conducted on certain benzoxazine and aminomethyl derivatives against the MCF-7 cancer cell line, revealing the potential therapeutic applications of these compounds (Rudyanto, Widiandani, & Syahrani, 2015).
2. Role in Polymerization Processes
2-Allyl-6-aminophenylamine is involved in polymerization processes. Studies have been conducted on the radical copolymerization of aminomethylated derivatives of alkenylphenols with styrene, suggesting its role in creating new polymeric materials with specific properties (Magerramov, Bairamov, Mehdiyeva, & Agaeva, 2012). Moreover, research into the synthesis of diallyl-containing polyimide indicates the influence of allyl groups on the thermal properties and dimensional stability of thermosetting polyimides (Lin, Wong, Wang, Chang, & Juang, 2015).
3. Synthesis of Novel Compounds and Ligands
Research includes the synthesis of new compounds and ligands, where 2-Allyl-6-aminophenylamine derivatives serve as precursors or intermediates. For instance, the synthesis and application of a new bisphosphite ligand collection for asymmetric hydroformylation of allyl cyanide has been studied, showcasing the utility of these compounds in catalytic processes (Cobley, Gardner, Klosin, Praquin, Hill, Whiteker, Zanotti-gerosa, Petersen, & Abboud, 2004).
4. Electrochemical Studies and Applications
2-Allyl-6-aminophenylamine has been studied in the context of electrochemical processes. Research on the electrochemical behavior of 2-aminodiphenylamine, a related compound, has provided insights into the site-selectivity of sulfonylation reactions and its potential applications in synthesizing novel electrochemical sensors or materials (Sharafi-kolkeshvandi, Nematollahi, Nikpour, Bayat, & Soltani, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-prop-2-enylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJTFKCHDTFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-aminophenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

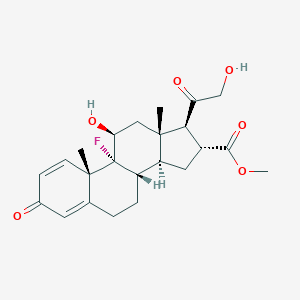
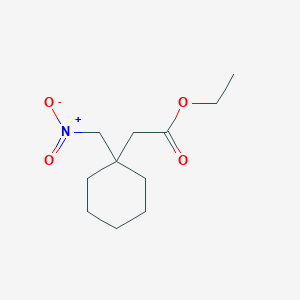
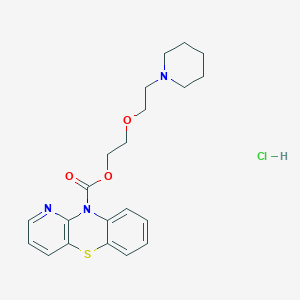
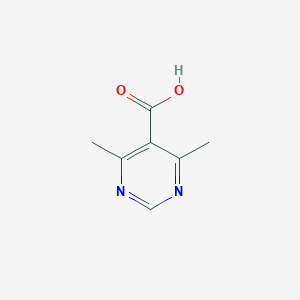
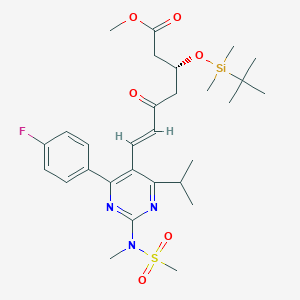
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
